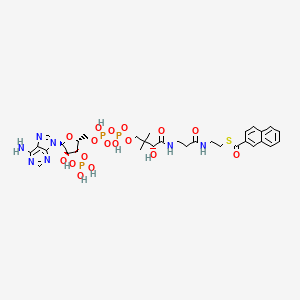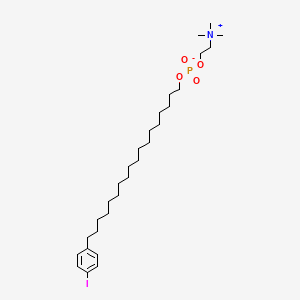
18-(p-Iodophenyl)octadecyl phosphocholine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
It is structurally classified as an alkylphosphocholine . This compound is designed to target cancer cells selectively, making it a promising candidate for cancer therapy.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of CLR-1401 involves the iodination of 18-phenyl octadecyl phosphocholine. The reaction typically requires the use of iodine and a suitable oxidizing agent under controlled conditions to ensure the selective iodination of the phenyl ring.
Industrial Production Methods: Industrial production of CLR-1401 would likely involve large-scale iodination reactions, followed by purification processes such as chromatography to isolate the desired product. The production process must adhere to stringent quality control measures to ensure the purity and efficacy of the compound.
Analyse Chemischer Reaktionen
Types of Reactions: CLR-1401 can undergo various chemical reactions, including:
Oxidation: The phenyl ring can be oxidized under specific conditions.
Reduction: The iodine substituent can be reduced to a less reactive form.
Substitution: The iodine atom can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride are commonly employed.
Substitution: Nucleophilic reagents such as sodium azide or thiolates can be used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phenolic derivatives, while substitution reactions can produce various functionalized derivatives of CLR-1401.
Wissenschaftliche Forschungsanwendungen
CLR-1401 has several scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry:
Chemistry: CLR-1401 is used as a model compound for studying the behavior of alkylphosphocholines in various chemical reactions.
Biology: It is employed in research to understand the selective uptake and retention of phospholipid ethers by cancer cells.
Industry: The compound’s unique properties make it useful in the development of targeted drug delivery systems and diagnostic agents.
Wirkmechanismus
The mechanism of action of CLR-1401 involves its selective uptake and retention by cancer cells. This selectivity is attributed to the interaction of CLR-1401 with lipid raft regions of the plasma membrane, which are enriched in cancer cells . Once inside the cancer cells, CLR-1401 can deliver therapeutic agents directly to the cytosol, minimizing damage to normal tissues.
Similar Compounds:
CLR-1501: A fluorescently labeled analog of CLR-1401 used for cancer cell-selective fluorescence imaging.
CLR-1502: Another analog used for similar purposes in cancer detection.
Uniqueness of CLR-1401: CLR-1401 stands out due to its specific design for selective uptake by cancer cells, making it a valuable tool in both therapeutic and diagnostic applications. Its ability to target lipid rafts in cancer cell membranes provides a unique mechanism of action that distinguishes it from other compounds in its class.
Eigenschaften
CAS-Nummer |
208986-26-9 |
|---|---|
Molekularformel |
C29H53INO4P |
Molekulargewicht |
637.6 g/mol |
IUPAC-Name |
18-(4-iodophenyl)octadecyl 2-(trimethylazaniumyl)ethyl phosphate |
InChI |
InChI=1S/C29H53INO4P/c1-31(2,3)25-27-35-36(32,33)34-26-19-17-15-13-11-9-7-5-4-6-8-10-12-14-16-18-20-28-21-23-29(30)24-22-28/h21-24H,4-20,25-27H2,1-3H3 |
InChI-Schlüssel |
ZOAIEFWMQLYMTF-UHFFFAOYSA-N |
SMILES |
C[N+](C)(C)CCOP(=O)([O-])OCCCCCCCCCCCCCCCCCCC1=CC=C(C=C1)I |
Kanonische SMILES |
C[N+](C)(C)CCOP(=O)([O-])OCCCCCCCCCCCCCCCCCCC1=CC=C(C=C1)I |
Synonyme |
18-(4-iodophenyl)octadecylphosphocholine NM 404 NM-404 NM404 cpd |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







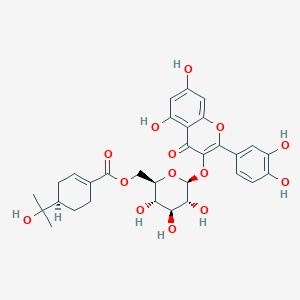
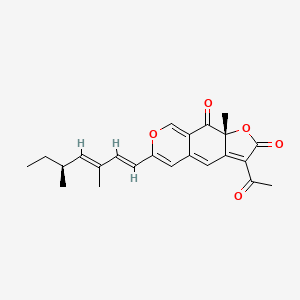

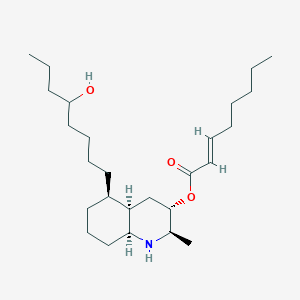
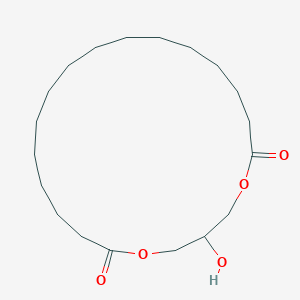
![(1S,12S,14S,15E)-15-ethylidene-3,17-diazapentacyclo[12.3.1.02,10.04,9.012,17]octadeca-2(10),4,6,8-tetraene-13-carbaldehyde](/img/structure/B1246110.png)

